

Application Notes & Protocols for Sulfo-NHS-Acetate

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Compound of Interest

Compound Name: Sulfo-NHS-Acetate sodium

Cat. No.: B15541779

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Introduction

Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) is a chemical reagent widely used in bioconjugation and protein chemistry.[1] It serves as an efficient tool for the irreversible acylation and blocking of primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine residues.[2][3] The addition of a sulfonate group to the N-hydroxysuccinimide (NHS) ring renders the molecule water-soluble, allowing for reactions to be conducted in aqueous environments without the need for organic solvents that could potentially harm sensitive biomolecules.[4][5] This property also makes it membrane-impermeable, which is advantageous for selectively modifying cell surface proteins.[5]

A primary application of Sulfo-NHS-Acetate is to prevent polymerization during protein crosslinking reactions.[2][6] By capping primary amines, it ensures that crosslinkers react at other desired functional groups. It is also instrumental in the preparation of immunogens, where it is used to block amines on a peptide before conjugating it to a carrier protein, allowing for directed conjugation through other functional groups like carboxylic acids using EDC chemistry. [2][6]

Chemical Properties and Stability

Sulfo-NHS-Acetate is sensitive to moisture and should be stored desiccated at -20°C.[6][7][8] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS-ester moiety.[6] The NHS-ester group is prone to rapid hydrolysis in aqueous solutions, particularly at higher pH values.[5][9] Therefore, it is strongly recommended to prepare stock solutions of Sulfo-NHS-Acetate immediately before use and discard any unused portion.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for Sulfo-NHS-Acetate:

Property	Value
Molecular Weight	259.17 g/mol [6][7][10]
Chemical Formula	C ₆ H ₆ NNaO ₇ S[1][10]
CAS Number	152305-87-8[1][7][11]
Solubility	- Water: Soluble up to ~10 mM[4][5] - DMSO: ≥ 100 mg/mL (~385.85 mM)[12], ~125 mg/mL (~527.00 mM)[13][14]
Reaction pH	7.0 - 9.0[6][15][16]
Storage Conditions	-20°C, desiccated[6][7][8]
Hydrolysis Half-life	Hours at pH 7, minutes at pH 9 in aqueous solutions[5][9]

Experimental Protocols

Protocol 1: Preparation of a Sulfo-NHS-Acetate Stock Solution

Materials:

- Sulfo-NHS-Acetate

- High-purity, amine-free solvent (e.g., ultrapure water, DMSO, or DMF)[6][17]
- Vortex mixer
- Microcentrifuge tubes

Procedure:

- Allow the vial of Sulfo-NHS-Acetate to equilibrate to room temperature before opening.[6]
- Weigh the desired amount of Sulfo-NHS-Acetate in a microcentrifuge tube.
- Add the appropriate volume of the chosen solvent to achieve the desired concentration. For example, to prepare a 10 mM stock solution in water, dissolve 2.6 mg of Sulfo-NHS-Acetate in 1 mL of ultrapure water.[6] For a higher concentration stock, DMSO can be used.[12][14]
- Vortex thoroughly until the Sulfo-NHS-Acetate is completely dissolved.
- Crucially, this stock solution should be used immediately and any remaining solution should be discarded as the NHS-ester moiety readily hydrolyzes.[6]

Protocol 2: General Procedure for Blocking Primary Amines on Proteins

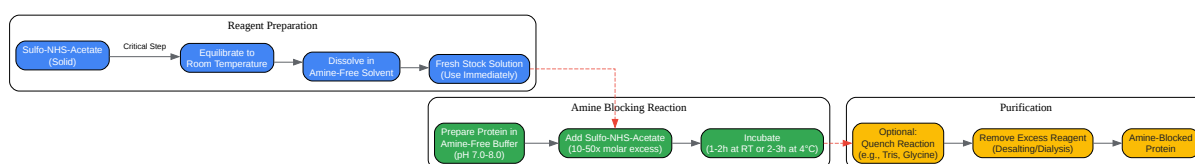
Materials:

- Protein sample (1-10 mg/mL)
- Reaction Buffer: Amine-free buffer with a pH of 7.0-8.0 (e.g., 100 mM sodium phosphate buffer, PBS, or HEPES buffer).[6][7][11] Avoid buffers containing primary amines such as Tris or glycine.[7][11]
- Freshly prepared Sulfo-NHS-Acetate stock solution (from Protocol 1)
- Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5; 1 M glycine, or 1 M lysine.[6]
- Desalting column or dialysis unit for buffer exchange.[6][11]

Procedure:

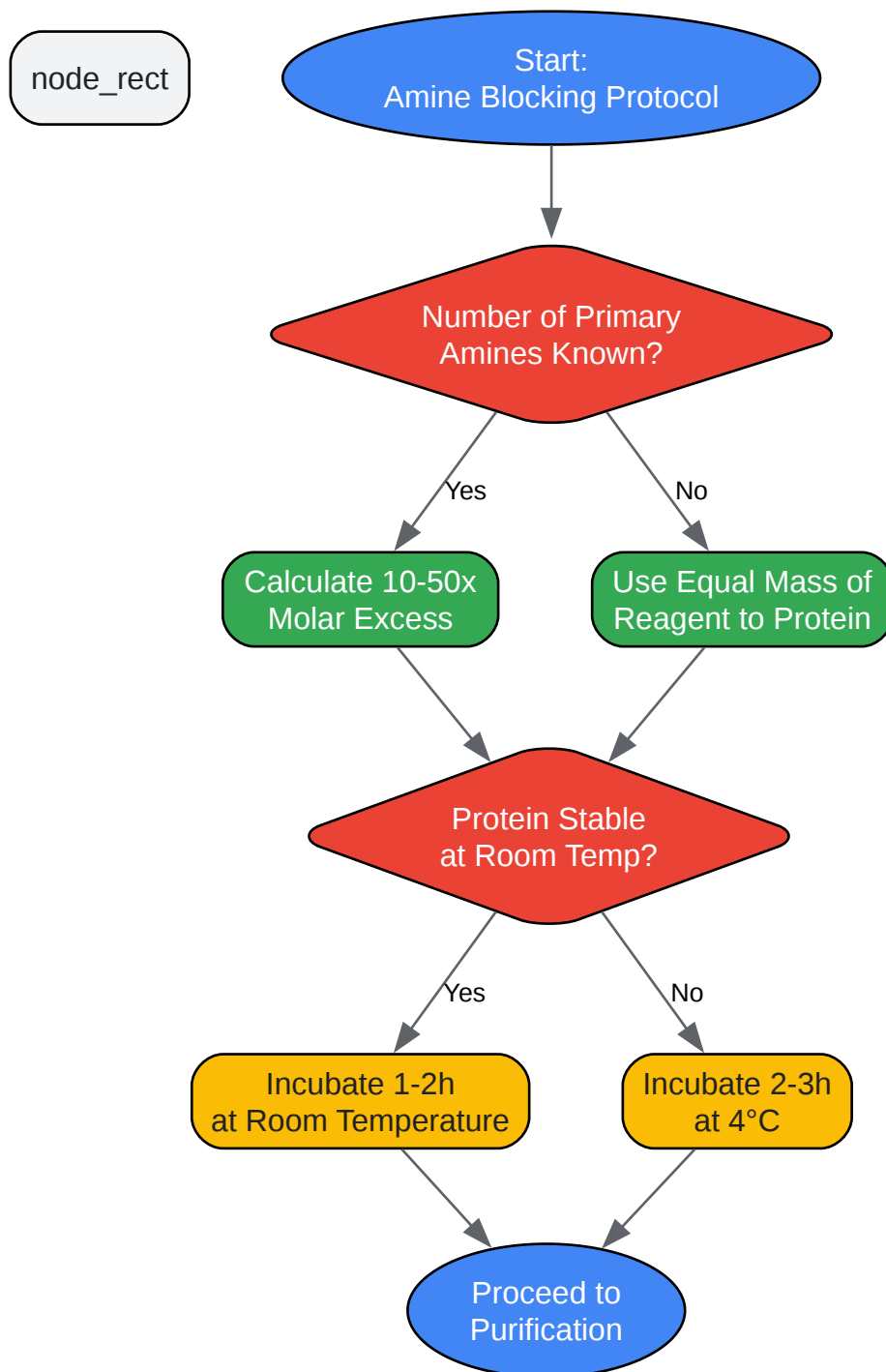
- Prepare the protein sample in the chosen Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
- Calculate the amount of Sulfo-NHS-Acetate needed. A 10- to 50-fold molar excess of Sulfo-NHS-Acetate to the number of primary amines on the protein is generally recommended for sufficient blocking.[7][11] If the number of amines is unknown, a common starting point is to add an equal mass of Sulfo-NHS-Acetate to the mass of the protein.[6][11]
- Add the calculated volume of the freshly prepared Sulfo-NHS-Acetate stock solution to the protein solution.
- Incubate the reaction mixture for 1-2 hours at room temperature or 2-3 hours at 4°C if the protein is unstable.[7][11]
- (Optional) To quench the reaction and deactivate any unreacted Sulfo-NHS-Acetate, add the Quenching Buffer.[6][7] Note that this step is redundant if the excess reagent will be removed by desalting.[7][11]
- Remove excess Sulfo-NHS-Acetate and byproducts by desalting or dialysis.[7][11]

Visualizations



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Caption: Workflow for preparing Sulfo-NHS-Acetate stock solution and blocking primary amines.



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Caption: Decision pathway for determining the amount of Sulfo-NHS-Acetate and incubation conditions.

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